molecular formula C12H14BFN2O2 B2944357 6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile CAS No. 2223049-37-2

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B2944357
CAS No.: 2223049-37-2
M. Wt: 248.06
InChI Key: CGODDKUVGXUNOA-UHFFFAOYSA-N
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Description

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom, a boronic ester group, and a nitrile group attached to a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoropyridine as the starting material.

    Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of 2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Nitrile Introduction: The nitrile group is introduced through a cyanation reaction. This can be achieved by reacting the borylated intermediate with a suitable cyanating agent such as copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Substituted Pyridines: Resulting from substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Carboxylic Acids: Obtained from hydrolysis of the nitrile group.

Scientific Research Applications

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the development of advanced materials with specific properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-methoxypyridine-5-boronic acid pinacol ester

Uniqueness

6-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both a nitrile group and a boronic ester group on the same pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGODDKUVGXUNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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